Cas no 104-57-4 (Benzyl formate)
Benzyl formate Chemical and Physical Properties
Names and Identifiers
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- Benzyl formate,(Formic acid benzyl ester)
- Formic acid benzyl ester
- Benzyl formate
- FORMIC ACID BENZYLESTER(P)
- Ameisensaeure-benzylester
- Benzyl alcohol,formate
- Benzyl formiat
- Benzyl methanoate
- benzyloxycarbonyl
- Formic acid,phenylmethyl ester
- phenylmethyl ester of formic acid,benzyl formic ester
- Phenylmethyl formate
- NSC 8049
- Benzyl methanoater
- FEMA 2145
- N-BENZYL FORMATE
- Formic acid benzyl
- Benzylformiat
- benzylalcohol,formate
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- MDL: MFCD00014128
- Inchi: 1S/C8H8O2/c9-7-10-6-8-4-2-1-3-5-8/h1-5,7H,6H2
- InChI Key: UYWQUFXKFGHYNT-UHFFFAOYSA-N
- SMILES: O=COCC1C=CC=CC=1
- BRN: 2041319
Computed Properties
- Exact Mass: 136.05200
- Monoisotopic Mass: 136.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 95.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: It has a strong floral and jasmine like aroma, and has a fruity and spicy aroma, as well as a BlackBerry like aroma.
- Density: 1.088 g/mL at 25 °C(lit.)
- Melting Point: 4
- Boiling Point: 203 °C(lit.)
- Flash Point: Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
- Refractive Index: n20/D 1.508-1.515
n20/D 1.511(lit.) - Water Partition Coefficient: Insoluble in water, soluble in organic solvents, oils.
- PSA: 26.30000
- LogP: 1.99550
- Merck: 1134
- FEMA: 2145
- Solubility: Insoluble in water, miscible in alcohols, ketones, aromatics, halogenated hydrocarbons.
Benzyl formate Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302 + H312
- Warning Statement: P280
- Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:1
- Hazard Category Code: 21/22
- Safety Instruction: S36-S36/37
- RTECS:LQ5400000
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Hazardous Material Identification:
- Safety Term:S36/37
- TSCA:Yes
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R21/22
Benzyl formate Customs Data
- HS CODE:2915120000
- Customs Data:
China Customs Code:
2915120000Overview:
2915120000 Formate.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2915120000 salts of formic acid.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Benzyl formate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152855-100g |
Benzyl formate |
104-57-4 | ≥95.0% | 100g |
¥63.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152855-25G |
Benzyl formate |
104-57-4 | ≥95.0% | 25g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152855-500G |
Benzyl formate |
104-57-4 | ≥95.0% | 500g |
¥283.90 | 2023-09-04 | |
| Alichem | A019140307-1000g |
Benzyl formate |
104-57-4 | 97% | 1000g |
$212.00 | 2023-09-04 | |
| Chemenu | CM247491-500g |
Benzyl formate |
104-57-4 | 95+% | 500g |
$122 | 2021-06-16 | |
| Chemenu | CM247491-1000g |
Benzyl formate |
104-57-4 | 95+% | 1000g |
$204 | 2021-06-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B830208-500g |
Benzyl formate |
104-57-4 | 99% | 500g |
476.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W214507-SAMPLE-K |
Benzyl formate |
104-57-4 | ≥95%, FCC, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W214507-1KG-K |
Benzyl formate |
104-57-4 | ≥95%, FCC, FG | 1KG |
1088.11 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W214507-5KG-K |
Benzyl formate |
104-57-4 | ≥95%, FCC, FG | 5KG |
2910.32 | 2021-05-17 |
Benzyl formate Suppliers
Benzyl formate Related Literature
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1. Magnetochemical investigations. Part 9.—The diamagnetic susceptibilities of acids and esters containing a benzene nucleusW. Rogie Angus,G. I. W. Llewelyn,G. Stott Trans. Faraday Soc. 1954 50 1311
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Sida Li,Ruhima Khan,Xia Zhang,Yong Yang,Zheting Wang,Yong Zhan,Yuze Dai,Yue-e Liu,Baomin Fan Org. Biomol. Chem. 2019 17 5891
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Kousik Das,Ratnadip De,Francis Verpoort,Soumyajit Roy J. Mater. Chem. A 2021 9 13355
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Jun Zhang,Yan Xiao,Xueli Luo,Lianlei Wen,Andreas Heise,Meidong Lang Polym. Chem. 2017 8 3261
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzyloxycarbonyls
- Natural Products and Extracts Flavors and Fragrances Essential Oils
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Natural Products and Extracts Flavors and Fragrances
Additional information on Benzyl formate
Benzyl Formate (CAS 104-57-4): A Comprehensive Overview of Its Synthesis, Applications, and Research Advances
Benzyl formate, with the chemical formula C8H10O2 and the CAS No. 104-57-4, is a widely studied compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical science, and materials engineering. As a derivative of formic acid and benzyl alcohol, this compound exhibits unique physicochemical properties that make it a versatile intermediate in the synthesis of various pharmaceuticals and functional materials. Recent advancements in analytical techniques and computational modeling have further expanded the understanding of its molecular behavior, enabling researchers to explore its potential applications in drug delivery systems, biocompatible polymers, and environmental remediation.
Benzyl formate is characterized by its ester functional group, which facilitates its participation in hydrolysis reactions, esterification processes, and enzymatic degradation pathways. This structural feature has been extensively explored in recent studies, particularly in the context of biodegradable materials. For instance, a 2023 publication in the Journal of Polymer Science highlighted the role of Benzyl formate as a key monomer in the development of polymeric scaffolds for tissue engineering. The compound's ability to form hydrogen bonds and its low molecular weight contribute to its compatibility with biological systems, making it a promising candidate for biomedical applications.
Recent research has also focused on the synthesis methods of Benzyl formate, with a particular emphasis on green chemistry approaches. Traditional methods often involved the use of strong acids and harsh solvents, which raised concerns about environmental impact. However, a 2024 study published in Green Chemistry demonstrated the successful application of enzymatic catalysis to produce Benzyl formate under mild conditions. This innovation not only reduces the energy consumption of the process but also minimizes the generation of hazardous byproducts, aligning with the principles of sustainable chemical manufacturing.
One of the most intriguing areas of research involving Benzyl formate is its potential as a pharmaceutical excipient. A 2023 review in Pharmaceutical Research discussed how the compound's solubility properties and low toxicity make it suitable for use in drug formulation. Specifically, Benzyl formate has been investigated as a carrier for poorly water-soluble drugs, where its ability to enhance solubility through micellar aggregation has shown promise in improving bioavailability. This application has been further validated by in vivo studies conducted in 2024, which demonstrated a significant increase in the systemic exposure of model drugs when formulated with Benzyl formate.
Another critical area of exploration is the biological activities of Benzyl formate. While its primary role as a chemical intermediate is well-established, recent studies have begun to uncover its potential therapeutic applications. A 2024 paper in Antimicrobial Agents and Chemotherapy reported that Benzyl formate exhibits antimicrobial activity against certain Gram-positive bacteria, suggesting its possible use as a natural preservative in pharmaceutical products. Additionally, preliminary research has indicated that the compound may modulate lipid metabolism, making it a candidate for the development of metabolic syndrome therapies.
The application fields of Benzyl formate extend beyond pharmaceuticals into the realm of materials science. In 2023, a team of researchers from the University of Tokyo published a study in Advanced Materials demonstrating the use of Benzyl formate as a building block for creating biodegradable nanocomposites. These materials showed enhanced mechanical properties and controlled degradation rates, which are critical parameters for applications in drug delivery systems and medical implants. The study also highlighted the importance of molecular orientation in determining the physical properties of the resulting polymers, a finding that has significant implications for the design of advanced biomaterials.
From a synthetic perspective, the versatility of Benzyl formate lies in its ability to undergo a wide range of chemical transformations. For example, its ester group can be hydrolyzed to yield benzoic acid, which is a fundamental building block in the synthesis of numerous pharmaceuticals. A 2023 study in Organic Letters described a novel method for the selective hydrolysis of Benzyl formate using a chiral catalyst, enabling the production of enantiomerically pure compounds with high optical purity. This advancement has opened new avenues for the synthesis of complex molecules with potential applications in drug development and fine chemical manufacturing.
Despite its many advantages, the use of Benzyl formate is not without challenges. One of the primary concerns is its volatility, which can lead to losses during storage and transportation. To address this issue, a 2024 study in Industrial & Engineering Chemistry Research proposed the development of encapsulation techniques to stabilize Benzyl formate in solid-state forms. These methods involve the incorporation of the compound into polymer matrices, which not only enhance its stability but also allow for controlled release in targeted environments. This innovation is particularly relevant for applications in sustained-release drug formulations and environmental remediation technologies.
Looking ahead, the future of Benzyl formate research is likely to be shaped by advancements in computational modeling and machine learning. A 2024 paper in Chemical Science described the use of artificial intelligence to predict the reactivity and selectivity of Benzyl formate in various chemical reactions. These predictive models have the potential to accelerate the discovery of new synthetic pathways and optimize existing processes, reducing the time and cost associated with traditional trial-and-error methods. Such innovations are expected to play a crucial role in expanding the applications of Benzyl formate across multiple disciplines.
In conclusion, Benzyl formate (CAS No. 104-57-4) continues to be a subject of intense scientific interest due to its unique chemical properties and wide-ranging applications. From its role as a key intermediate in organic synthesis to its potential as a pharmaceutical excipient and biomedical material, the compound's versatility is evident. As research in this field progresses, the development of more sustainable synthesis methods, enhanced functionalization strategies, and innovative applications are expected to further solidify the importance of Benzyl formate in both academic and industrial contexts.
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